4-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine
Description
Properties
IUPAC Name |
4-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4S/c1-6-11-29-21-14-20(22-17(4)23-21)24-7-9-25(10-8-24)30(26,27)19-13-15(2)18(28-5)12-16(19)3/h12-14H,6-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJNQPFTSBUFLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3C)OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant research findings.
Molecular Characteristics
- Chemical Name : this compound
- CAS Number : 946233-12-1
- Molecular Formula : C21H30N4O4S
- Molecular Weight : 434.56 g/mol
The compound's biological activity is primarily attributed to its ability to interact with various neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. The piperazine moiety is known for its role in enhancing receptor binding affinity, which is crucial for the modulation of neuropharmacological effects.
Antipsychotic Properties
Research indicates that compounds similar to this compound demonstrate significant affinity for dopamine D2 and D4 receptors. For instance, studies have shown that derivatives exhibit IC50 values as low as 0.057 nM for D4 receptors, indicating potent antipsychotic potential .
Antidepressant Effects
The compound has also been evaluated for its antidepressant properties. Its structural analogs have been shown to influence serotonin receptor activity, which is critical in the treatment of depression. The modulation of serotonin pathways suggests a potential role in alleviating depressive symptoms.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. By modulating oxidative stress pathways and inhibiting neuroinflammatory responses, it could contribute to neuronal survival under pathological conditions .
Case Studies and Experimental Data
- Dopamine Receptor Binding : In a study assessing the binding affinities of various piperazine derivatives, the compound demonstrated significant selectivity towards D4 receptors compared to other subtypes. This selectivity is crucial for minimizing side effects commonly associated with antipsychotic medications .
- Behavioral Studies : Animal models treated with the compound exhibited reduced anxiety-like behaviors in elevated plus maze tests, indicating anxiolytic effects. These findings align with its proposed mechanism of action involving serotonin modulation.
- Oxidative Stress Assessment : In vitro assays revealed that the compound effectively reduced reactive oxygen species (ROS) levels in neuronal cultures exposed to oxidative stressors. This suggests a protective role against neurodegeneration .
Data Table Summary
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Sulfonyl-Piperazine Pyrimidines
a. 4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine (CAS 946271-70-1)
- Key Differences : The sulfonyl group is attached to a 4-methoxyphenyl ring (lacking the 2,5-dimethyl substituents present in the target compound).
- Impact : Reduced steric bulk and altered electronic properties compared to the target compound. The absence of methyl groups may decrease lipophilicity and affect target selectivity .
b. 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine
- Key Differences :
- Sulfonyl phenyl group: 2,5-dimethoxy (vs. 4-methoxy-2,5-dimethyl in the target).
- Pyrimidine 6-position: Trifluoromethyl (vs. propoxy).
- 2,5-Dimethoxy substituents may enhance π-π stacking interactions in hydrophobic binding pockets .
Heterocyclic Variants with Sulfonyl-Piperazine Moieties
a. 3-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine (CAS 946275-06-5)
- Key Differences :
- Core heterocycle: Pyridazine (two adjacent nitrogen atoms) instead of pyrimidine.
- Substituents: Thiophene at position 6 and a 2-methoxy-4,5-dimethylphenyl sulfonyl group.
- Impact: Pyridazine’s distinct nitrogen arrangement may alter hydrogen-bonding interactions with targets.
b. 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
- Key Differences: Core structure: Thieno[3,2-d]pyrimidine (fused thiophene-pyrimidine system). Sulfonyl group: Methanesulfonyl (non-aryl) vs. aryl sulfonyl in the target compound.
- Impact: The fused ring system increases rigidity, possibly improving affinity for planar binding sites.
Pyrimidine Derivatives with Simplified Substituents
a. 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Key Differences: Lacks sulfonyl-piperazine moiety. 6-position: Piperidine (vs. propoxy). 2-position: Amino group (vs. methyl).
- Impact: The amino group enables hydrogen bonding, while piperidine introduces basicity, affecting pharmacokinetics like absorption and distribution .
b. 4-Methyl-6-phenylpyrimidin-2-amine
- Key Differences: 6-position: Phenyl group (vs. propoxy). Substituents: No sulfonyl-piperazine or complex side chains.
- Impact :
- The phenyl group enhances aromatic interactions but reduces solubility. Simpler structure may limit target versatility .
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for synthesizing this compound?
Methodological Answer:
The synthesis of this compound can be approached via multi-step organic reactions, typically involving sulfonylation of the piperazine intermediate followed by coupling with the pyrimidine core. To optimize yield and reduce trial-and-error experimentation, integrate quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways and transition states. Pair this with high-throughput screening to identify optimal solvents, catalysts, and temperatures. For example, ICReDD’s feedback loop methodology combines computational predictions with experimental validation to narrow down conditions efficiently .
Basic: How can the structural identity of the compound be confirmed post-synthesis?
Methodological Answer:
Use a combination of NMR spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) to verify connectivity of the piperazine-sulfonyl and pyrimidine moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities (if crystalline forms are obtainable). Cross-reference spectral data with structurally analogous compounds, such as piperazinyl-pyrimidine derivatives described in PubChem entries .
Advanced: What computational tools are suitable for predicting binding interactions or reactivity of this compound?
Methodological Answer:
Perform molecular docking studies (e.g., AutoDock Vina, Schrödinger Suite) to assess potential interactions with biological targets like enzymes or receptors. For reactivity predictions, employ ab initio or semi-empirical methods (e.g., Gaussian, ORCA) to model sulfonylation kinetics or pyrimidine ring stability. Reaction path search algorithms (e.g., GRRM) can identify low-energy pathways for synthesis optimization .
Advanced: How can contradictory data in reaction yields or biological activity be resolved?
Methodological Answer:
Apply statistical design of experiments (DoE) to isolate variables causing discrepancies. For biological assays, validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays). Use multivariate analysis to correlate computational descriptors (e.g., Hammett constants, logP) with experimental outcomes. ICReDD’s integrated approach of computational-experimental feedback loops is particularly effective here .
Basic: What methods are used to assess thermal stability and decomposition profiles?
Methodological Answer:
Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions or exothermic events. Compare results with structurally similar compounds, such as pyrrolidinone derivatives, to contextualize stability trends .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
Systematically modify substituents (e.g., methoxy, propoxy groups) and evaluate changes in biological activity using in vitro assays (e.g., enzyme inhibition, cytotoxicity). Use QSAR modeling to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (ClogP) parameters with activity. Reference analogs like trifluoromethyl-bearing pyrimidines to infer metabolic stability effects .
Basic: What analytical techniques ensure purity and detect impurities?
Methodological Answer:
Employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) for purity assessment. LC-MS/MS identifies trace impurities, such as des-methyl byproducts or sulfonamide hydrolysis products. Compare retention times and fragmentation patterns with reference standards for piperazinyl impurities .
Advanced: What reactor designs are optimal for scaling up synthesis?
Methodological Answer:
For continuous flow synthesis, use microreactors to enhance heat/mass transfer during exothermic steps (e.g., sulfonylation). Apply computational fluid dynamics (CFD) simulations to model mixing efficiency. Refer to CRDC subclass RDF2050112 ("Reaction fundamentals and reactor design") for scalable engineering frameworks .
Basic: What safety protocols are critical during handling?
Methodological Answer:
Wear PPE (gloves, goggles, lab coat) due to potential irritancy of sulfonyl groups. Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane). Follow waste disposal guidelines for halogenated byproducts, as outlined in safety codes like H290 (corrosive) and P301+P310 (emergency response) .
Advanced: How can ambiguous NMR signals from conformational flexibility be resolved?
Methodological Answer:
Use variable-temperature NMR to probe dynamic behavior of the piperazine ring. Perform NOESY/ROESY experiments to identify spatial proximities between protons. For complex cases, residual dipolar coupling (RDC) in aligned media can resolve torsional angles. Cross-validate with DFT-calculated chemical shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
